molecular formula C5H5N3O2 B085709 3-Amino-4-nitropyridine CAS No. 13505-02-7

3-Amino-4-nitropyridine

Cat. No. B085709
CAS RN: 13505-02-7
M. Wt: 139.11 g/mol
InChI Key: SXIUYRNIWXQXEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-4-nitropyridine derivatives often involves multistep chemical processes, including nitration, ammoniation, and reduction steps. A common approach for synthesizing nitropyridine derivatives includes starting from substituted pyridines and modifying them through specific reactions to introduce the nitro and amino functionalities at the desired positions on the pyridine ring. For example, nitration of 2-aminopyridine with mixed acid can lead to the formation of 3-nitropyridine derivatives, which can then undergo further transformations to introduce the amino group (L. Shouxin & Liu Junzhang, 2005).

Molecular Structure Analysis

The molecular structure of 3-Amino-4-nitropyridine derivatives has been extensively studied using various spectroscopic and crystallographic techniques. These studies reveal detailed information about the geometrical parameters, such as bond lengths and angles, and the spatial arrangement of atoms within the molecules. For instance, single-crystal X-ray diffraction analysis has been employed to determine the crystal structures of nitropyridine derivatives, providing insights into the molecular conformations and the intermolecular interactions that stabilize the crystal structures (Sheng-li Cao et al., 2011).

Chemical Reactions and Properties

3-Amino-4-nitropyridine and its derivatives participate in a wide range of chemical reactions, reflecting their rich chemical reactivity. These compounds can undergo various transformations, including nucleophilic substitution reactions, cycloadditions, and ring transformations, which enable the synthesis of complex organic molecules and heterocyclic compounds. The presence of both amino and nitro groups in these molecules allows for diverse reactivity patterns, making them valuable intermediates in organic synthesis (J. Bakke, 2004).

Scientific Research Applications

  • Synthesis Methods :

    • Vicarious nucleophilic substitution reactions have been used to aminate 3-nitropyridine compounds, providing a method for the preparation of 3- or 4-substituted-2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).
    • Oxidative amination of 3-nitropyridines with ammonia or alkylamines and KMnO4, leading to various substituted nitropyridines (Bakke & Svensen, 2001).
  • Molecular and Crystal Structures :

    • Structural analysis of 2-amino-4-methyl-3-nitropyridine and related compounds, including vibrational studies and quantum chemical calculations (Bryndal et al., 2012).
    • Investigation of the crystal structure of 2-amino-4-nitropyridine, focusing on its hydrogen bonding interactions and vibrational properties (Oszust et al., 1997).
  • Microbial Transformation :

    • Biotransformation of 2-amino-4-methyl-3-nitropyridine by various microbial strains, leading to new compounds with potential applications (Tully et al., 2012).
  • Potential Anticancer Agents :

    • Synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from nitropyridine derivatives, with evaluation of their effects on cancer cells (Temple et al., 1983).
  • Environmental Applications :

    • Use of γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for the removal of 2-amino-3-nitropyridine from water, demonstrating its potential in environmental clean-up efforts (Mahmoud et al., 2016).

Safety And Hazards

3-Amino-4-nitropyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIUYRNIWXQXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343048
Record name 3-Amino-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-nitropyridine

CAS RN

13505-02-7
Record name 3-Amino-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitropyridine (124 mg, 1 mmol) and O-methylhydroxylamine (71 mg, 1.5 mmol) were dissolved in DMF (2 ml), and a resulting solution was added dropwise to a DMF solution (3 ml) containing potassium tert-butoxide (336 mg, 3 mmol) and zinc (II) chloride (136 mg, 1 mmol) at 25° C. After completion of the addition, the resulting mixture was at 25° C. for one hour and an aqueous saturated ammonium chloride solution (50 ml) was added, followed by extraction with ethyl acetate (80 ml). A resulting organic layer was dried over anhydrous magnesium sulfate, and then isolated and purified by subjecting to silica gel thin layer chromatography (eluent: ethyl acetate/hexane=1/1] to obtain 35 mg of 3-amino-4-nitropyridine (yield: 25%).
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step Two
Quantity
136 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Seko, K Miyake - Chemical Communications, 1998 - pubs.rsc.org
… with methoxyamine to afford 3-amino-4-nitropyridine and 3-amino-4-nitropyridine N-oxide, … instead of zinc(II) chloride, the reaction gave 3-amino-4-nitropyridine N-oxide in 2, 8, 17, 0, 35 …
Number of citations: 34 pubs.rsc.org
S Takada, T Sasatani, N Chomei… - Journal of medicinal …, 1996 - ACS Publications
… of 10 with 3-chloroperoxybenzoic acid gave the N-oxide 11, which was treated with fuming nitric acid followed by concentrated ammonium hydroxide to provide 3-amino-4-nitropyridine …
Number of citations: 31 pubs.acs.org

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